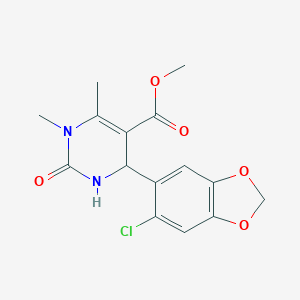
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as Methyl 4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. Studies have shown that the compound may inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a role in inflammation. It may also interact with GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as exhibit anticonvulsant and neuroprotective properties. The compound has also been found to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its potential as a pharmacological agent. The compound has been found to have various activities that may be useful in the treatment of inflammatory disorders, pain, epilepsy, and cancer. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the compound's pharmacological properties and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One area of interest is the compound's potential as a neuroprotective agent. Studies have shown that it may protect against neuronal damage caused by oxidative stress and inflammation. Further research is needed to determine its effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of interest is the compound's antitumor activity. Studies have shown that it may inhibit the growth of certain cancer cells. Further research is needed to determine its effectiveness in treating various types of cancer and to investigate its potential as a chemotherapeutic agent.
In addition, further studies are needed to fully understand the compound's mechanism of action and to identify potential drug targets. This may lead to the development of new drugs that target specific signaling pathways in the body.
Conclusion:
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound that has shown promising results in various studies. It has been found to have potential pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. Further research is needed to fully elucidate its mechanism of action and to determine its effectiveness in treating various diseases.
Synthesemethoden
The synthesis of Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been achieved using different methods. One of the most commonly used methods is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea. The reaction is carried out in the presence of a catalyst, typically an acid or a base, and a solvent such as ethanol or acetic acid. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have potential pharmacological properties. It has been studied for its anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. The compound has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent.
Eigenschaften
Produktname |
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Molekularformel |
C15H15ClN2O5 |
Molekulargewicht |
338.74 g/mol |
IUPAC-Name |
methyl 6-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15ClN2O5/c1-7-12(14(19)21-3)13(17-15(20)18(7)2)8-4-10-11(5-9(8)16)23-6-22-10/h4-5,13H,6H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
VDLPVFYMAMSYPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2Cl)OCO3)C(=O)OC |
Kanonische SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2Cl)OCO3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3-Fluorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308132.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308133.png)
![7-Acetyl-6-(1,3-benzodioxol-5-yl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308134.png)
![1-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl ethyl ether](/img/structure/B308135.png)
![10-Bromo-3-(butylsulfanyl)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308137.png)
![7-Acetyl-3-(butylsulfanyl)-6-(3-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308143.png)
![1-[3-(butylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308144.png)
![6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide](/img/structure/B308145.png)
![1-[3-(butylsulfanyl)-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308146.png)
![N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B308148.png)
![5'-fluoro-3-[(4-methylbenzyl)sulfanyl]-2'-oxo-1',3',6,7-tetrahydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,3'-(2'H)-indole]](/img/structure/B308149.png)
![Methyl 4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}benzoate](/img/structure/B308151.png)
![3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308152.png)
![6-Methyl-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308155.png)